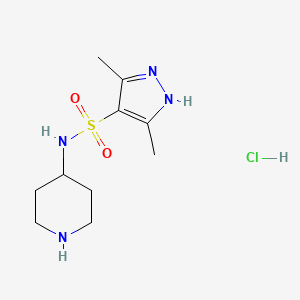
3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a sulfonamide group.
Preparation Methods
The synthesis of 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the sulfonamide group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against drug-resistant bacterial infections . Additionally, it may have applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride can be compared with other similar compounds, such as 3,5-dimethyl-N-(piperidin-4-yl)pyridin-4-amine While these compounds share some structural similarities, they may differ in their chemical properties, reactivity, and biological activities
Properties
Molecular Formula |
C10H19ClN4O2S |
|---|---|
Molecular Weight |
294.80 g/mol |
IUPAC Name |
3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9;/h9,11,14H,3-6H2,1-2H3,(H,12,13);1H |
InChI Key |
FJZONTSYMBDQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



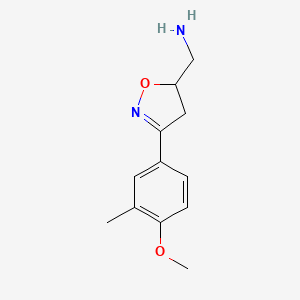
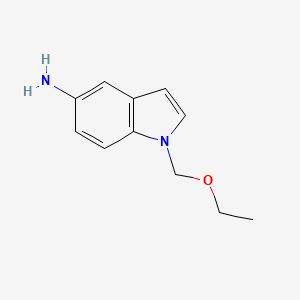
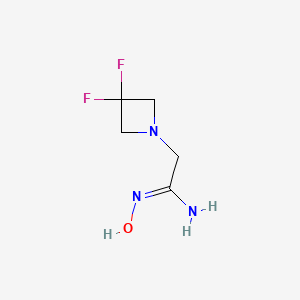
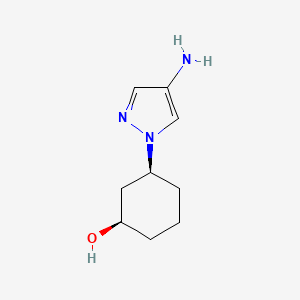
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)

![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
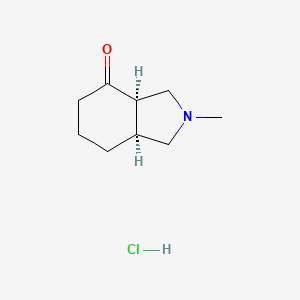
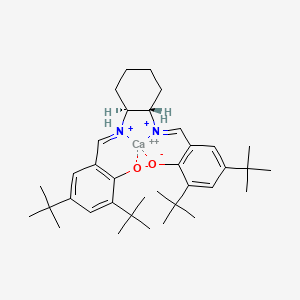
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)
![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
